molecular formula C9H8BrClO2 B1354570 Ethyl 3-bromo-4-chlorobenzoate CAS No. 76008-75-8

Ethyl 3-bromo-4-chlorobenzoate

Cat. No.: B1354570
CAS No.: 76008-75-8
M. Wt: 263.51 g/mol
InChI Key: KSEVRYZEZZJQSN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-chlorobenzoate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 3-bromo-4-chlorobenzoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chlorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

    Reduction: The primary product is 3-bromo-4-chlorobenzyl alcohol.

    Oxidation: The primary product is 3-bromo-4-chlorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-chlorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a starting material for the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-chlorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Ethyl 3-bromo-4-chlorobenzoate can be compared with similar compounds such as ethyl 4-bromo-3-chlorobenzoate and ethyl 3-bromo-2-chlorobenzoate. These compounds have similar structures but differ in the positions of the substituents on the benzene ring. The unique positioning of the bromine and chlorine atoms in this compound gives it distinct reactivity and properties, making it suitable for specific applications in chemical synthesis and research.

List of Similar Compounds

  • Ethyl 4-bromo-3-chlorobenzoate
  • Ethyl 3-bromo-2-chlorobenzoate
  • Ethyl 2-bromo-4-chlorobenzoate

Properties

IUPAC Name

ethyl 3-bromo-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEVRYZEZZJQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503732
Record name Ethyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76008-75-8
Record name Ethyl 3-bromo-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-chlorobenzoic acid (3.00 g, 12.74 mmol) and cesium carbonate (6.23 g, 19.11 mmol) in acetonitrile (70 mL) was added iodoethane (5.1 mL, 63.7 mmol). The reaction mixture was heated at reflux overnight. After cooling to room temperature, the solution was extracted with ethyl acetate. The organic layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated. Choromatography on silica gel (biotage, 5% EtOAc in hexane) afforded 3.5 g of ethyl 3-bromo-4-chlorobenzoate (97%). 1H NMR (300 MHz; CDCl3) 1.40 (t, 3H); 4.37 (q, 2H); 7.52 (d, J=8.1 Hz, 1H); 7.91 (dd, J1=8.4 Hz, J2 =1.8 Hz, 1H); 8.28 (d, J=1.8 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-chlorobenzoic acid (5.0 g, 21 mmol) in 150 mL absolute ethanol was added 15 mL of 4N HCl/dioxane. The mixture was heated to reflux for 24 hours then cooled to ambient temperature and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and H2O, and the separated organic phase was washed sequentially with saturated NaHCO3 solution, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound. 1H NMR (DMSO-d6) δ 8.22 (d, 1H), 7.94 (dd, 1H), 7.80 (d, 1H), 4.33 (q, 2H), 1.33 (t, 3H); MS (DCI+) m/z 263 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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